molecular formula C12H16O3 B1360286 Methyl 4-(4-methoxyphenyl)butanoate CAS No. 20637-08-5

Methyl 4-(4-methoxyphenyl)butanoate

Cat. No.: B1360286
CAS No.: 20637-08-5
M. Wt: 208.25 g/mol
InChI Key: FEZIYDSIDIJXQH-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxyphenyl)butanoate is an organic compound with the molecular formula C12H16O3. It is also known by other names such as benzenebutanoic acid, 4-methoxy-, methyl ester. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanoate ester group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(4-methoxyphenyl)butanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(4-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methoxyphenyl)butanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-(4-methoxyphenyl)butanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, 4-(4-methoxyphenyl)butanol, using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 4-(4-methoxyphenyl)butanoic acid.

    Reduction: 4-(4-methoxyphenyl)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-methoxyphenyl)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: this compound is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-(4-methoxyphenyl)butanoate depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, influencing various biochemical pathways. The methoxy group and ester functionality play crucial roles in its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Methyl 4-(4-methoxyphenyl)butanoate can be compared with similar compounds such as:

    Methyl 4-(4-methylphenyl)butanoate: This compound has a methyl group instead of a methoxy group, leading to different chemical and physical properties.

    Methyl 4-(4-hydroxyphenyl)butanoate: The presence of a hydroxy group instead of a methoxy group significantly alters the compound’s reactivity and solubility.

    Methyl 4-(4-methoxyphenyl)-4-oxobutanoate: This compound contains an additional oxo group, which affects its chemical behavior and applications.

This compound stands out due to its unique combination of a methoxy group and an ester functionality, making it a versatile compound for various chemical and industrial applications.

Properties

IUPAC Name

methyl 4-(4-methoxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-14-11-8-6-10(7-9-11)4-3-5-12(13)15-2/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZIYDSIDIJXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174672
Record name 4-(4-Methoxyphenyl)butanoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20637-08-5
Record name 4-(4-Methoxyphenyl)butanoic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020637085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Methoxyphenyl)butanoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(4-methoxyphenyl)-butyric acid (25.1 g, 0.129 mol) in methanol (130 mL), was added sulfuric acid (concentrated, 1.0 mL) dropwise and it was stirred at room temperature overnight under nitrogen. The reaction mixture was concentrated on a rota-vapor, the residue was then partitioned between ethyl acetate (200 mL) and saturated sodium bicarbonate aqueous solution (200 mL). The organic phase was separated, washed with brine (3×200 mL), then dried over Na2SO4 and filtered. Evaporation of solvent gave the titled compound as an oil (26.8 g, 99%). Mass (MH+)=209.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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